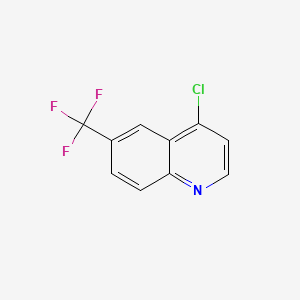

4-Chloro-6-(trifluoromethyl)quinoline

描述

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Sciences

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is considered a "privileged structure" in medicinal chemistry. nih.govtandfonline.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. nih.govbenthamdirect.com The structural rigidity and aromatic nature of the quinoline system provide an ideal framework for interacting with various biological targets, including enzymes and receptors. benthamdirect.comresearchgate.net

Quinoline and its derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antihypertensive properties. biointerfaceresearch.combenthamscience.com The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its therapeutic performance and selectivity. frontiersin.org This adaptability has made the quinoline nucleus a cornerstone in drug design and discovery, with ongoing research focused on synthesizing novel derivatives with enhanced efficacy. nih.govnih.gov Its importance extends beyond medicine into materials science, where quinoline derivatives are used in the development of advanced materials and coatings. chemimpex.com

Rationale for Halogenation and Trifluoromethylation in Quinoline Systems for Enhanced Bioactivity

The introduction of halogen atoms and trifluoromethyl (CF3) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties. The presence of a chlorine atom, as seen in 4-Chloro-6-(trifluoromethyl)quinoline, can significantly influence a molecule's bioactivity. Halogenation can alter the electronic distribution of the aromatic system, affect metabolic stability, and enhance binding interactions with biological targets through halogen bonding. rsc.org The position of the halogen is crucial; for instance, chlorine substitutions at certain positions on the quinoline ring have been shown to improve antiplasmodial activity against malaria parasites.

The trifluoromethyl group is particularly valued for its unique electronic properties and its ability to increase metabolic stability and lipophilicity. chemimpex.com Increased lipophilicity can improve a compound's ability to cross biological membranes, while the strong carbon-fluorine bonds resist metabolic degradation, prolonging the compound's duration of action. The CF3 group's strong electron-withdrawing nature can also modulate the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its target. The combined presence of both chloro and trifluoromethyl groups, as in this compound, creates a unique electronic and steric profile that enhances its reactivity and potential as a building block for novel bioactive compounds. chemimpex.com

Overview of Research Trajectories for this compound Derivatives

This compound is a versatile intermediate compound with significant applications in diverse research areas, primarily in the development of new pharmaceuticals and agrochemicals. chemimpex.com Its structural features make it an attractive starting material for synthesizing a wide array of more complex molecules. chemimpex.com

Key research trajectories for derivatives of this compound include:

Pharmaceutical Development: It serves as a crucial building block in the synthesis of anti-infective and anticancer agents. chemimpex.com Researchers utilize its reactive chloro group for substitution reactions to introduce various functional moieties, aiming to create derivatives with high efficacy and selectivity against infectious diseases and different cancer cell lines. chemimpex.commdpi.com For example, quinoline derivatives are being investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as topoisomerases. mdpi.com

Agrochemicals: The compound is used in the creation of new herbicides and fungicides. The stability conferred by the chloro and trifluoromethyl groups is advantageous for developing effective crop protection agents that can withstand various environmental conditions. chemimpex.com

Materials Science: In materials science, this quinoline derivative finds application in the development of advanced materials, including specialized coatings and polymers, where its chemical properties contribute to enhanced durability and resistance. chemimpex.com

Synthetic Chemistry: As a reagent, it is employed in a variety of chemical reactions and analytical methods, facilitating the synthesis of novel compounds for further experimental research. chemimpex.comsigmaaldrich.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 49713-56-6 | chemimpex.comclearsynth.comthermofisher.com |

| Molecular Formula | C10H5ClF3N | chemimpex.comthermofisher.com |

| Molecular Weight | 231.6 g/mol | chemimpex.com |

| Appearance | White crystalline powder | chemimpex.comthermofisher.com |

| Melting Point | 48-55 °C | chemimpex.comthermofisher.com |

| Purity | ≥98.5% (HPLC) | thermofisher.com |

| IUPAC Name | This compound | thermofisher.com |

Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-8-3-4-15-9-2-1-6(5-7(8)9)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNQANJWBFKPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371545 | |

| Record name | 4-chloro-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49713-56-6 | |

| Record name | 4-chloro-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49713-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Stereoselective and Regioselective Synthesis of 4-Chloro-6-(trifluoromethyl)quinoline Analogs

The precise placement of substituents on the quinoline (B57606) ring is critical for tuning the molecule's properties. Several synthetic methods have been developed to achieve high levels of regio- and stereoselectivity.

Cascade reactions offer an efficient route to complex molecules from simple starting materials in a single operation. A notable strategy for synthesizing 4-chloro quinolines involves a trimethylsilyl chloride (TMSCl)-mediated cascade cyclization. rsc.org This method utilizes easily prepared ortho-propynol phenyl azides as substrates. The reaction proceeds efficiently, with TMSCl acting as both a promoter and the chlorine source for the 4-position of the quinoline ring. rsc.org A variety of substituted 4-chloro quinolines can be produced with this method in moderate to excellent yields. rsc.org For instance, the analog 4-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)quinoline has been successfully synthesized using this approach.

Another approach involves the visible-light-induced radical cascade trifluoromethylation/cyclization, which allows for the synthesis of trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles under mild conditions.

The Pfitzinger reaction is a classical method for preparing quinoline-4-carboxylic acids by reacting isatin (or its derivatives) with a carbonyl compound in the presence of a base. wikipedia.orgnih.gov The standard reaction involves the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline product. wikipedia.org

To obtain a 6-(trifluoromethyl)quinoline derivative, 5-(trifluoromethyl)isatin would be the required starting material. The traditional Pfitzinger reaction yields a carboxylic acid at the 4-position. wikipedia.org To arrive at the target 4-chloro compound, the resulting quinoline-4-carboxylic acid would need to undergo subsequent chemical modification, such as a decarboxylation followed by chlorination of the resulting 4-hydroxyquinoline. The reaction is known to be sensitive to steric hindrance, which can affect the yield and course of the reaction. electronicsandbooks.com

Variations of the Pfitzinger reaction have been developed to improve efficiency and substrate scope. An improved method utilizes TMSCl to promote the reaction between N,N-dimethylenaminones and isatins, leading to quinoline-4-carboxylic esters or acids. iipseries.org Another variant, the Halberkann variant, employs N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Table 1: Comparison of Classic Pfitzinger Reaction and Variations

| Reaction | Key Reactants | Key Reagents | Product at 4-Position |

|---|---|---|---|

| Classic Pfitzinger | Isatin, Carbonyl Compound | Base (e.g., KOH) | Carboxylic Acid |

| Improved Pfitzinger | Isatin, N,N-dimethylenaminone | TMSCl, Alcohol/Water | Carboxylic Ester/Acid |

| Halberkann Variant | N-acyl isatin | Base | 2-Hydroxy, 4-Carboxylic Acid |

Complex molecules often require multi-step synthetic sequences. A common strategy for preparing substituted 4-chloroquinolines involves the construction of the quinoline ring system followed by chlorination. For example, a four-step synthesis has been reported for the preparation of 4-chloro-6,7-dimethoxyquinoline, a key intermediate for certain anticancer drugs. google.com This process includes:

Nitration of a substituted acetophenone.

Condensation with N,N-dimethylformamide dimethyl acetal.

Reduction and Cyclization via hydrogenation to form the 4-hydroxyquinoline.

Chlorination of the 4-hydroxy group to yield the final 4-chloroquinoline product. google.com

This general pathway can be adapted for this compound, starting from an appropriately substituted aniline or acetophenone. Classical named reactions like the Combes, Doebner-von Miller, and Friedländer syntheses also form the basis of many multi-step routes to the quinoline core, which can then be further functionalized. iipseries.orgwikipedia.org

This compound itself is a valuable intermediate for creating more complex molecules with applications in pharmaceuticals and agrochemicals. guidechem.com The chlorine atom at the 4-position is a versatile handle for introducing various functionalities through nucleophilic substitution reactions. mdpi.com For instance, 4-chloro-7-substituted quinolines are reacted with amines to produce a series of 4-aminoquinoline (B48711) derivatives, some of which are analogs of known antimalarial drugs. scholaris.ca The trifluoromethyl group enhances biological activity and lipophilicity, making these intermediates particularly attractive for drug discovery programs targeting cancer and infectious diseases. guidechem.com

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of synthetic methods.

TMSCl-Mediated Cascade Cyclization: Mechanistic studies suggest this reaction proceeds through the formation of an allenylazide intermediate, followed by C-C bond cleavage and C-N bond formation. acs.org TMSCl facilitates the key cyclization and provides the chloride ion for the final product. rsc.org

Pfitzinger Reaction: The mechanism is well-established and begins with the hydrolysis of the isatin amide bond under basic conditions to form a keto-acid. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization and dehydration to furnish the aromatic quinoline ring. wikipedia.org

Combes Synthesis: This acid-catalyzed reaction involves the initial formation of a Schiff base from an aniline and a β-diketone. The Schiff base tautomerizes to an enamine, which, under acidic conditions, undergoes an electrophilic aromatic annulation, which is the rate-determining step. A final dehydration step yields the substituted quinoline. wikipedia.org The regioselectivity can be influenced by steric effects of the substituents on both the aniline and the diketone. wikipedia.org

Derivatization and Functional Group Interconversion Strategies

The this compound core can be readily modified to generate a library of new compounds. The primary site for derivatization is the C4 position due to the reactivity of the chloro group.

Nucleophilic aromatic substitution is a key strategy, where the chlorine atom is displaced by various nucleophiles. mdpi.com

Amination: Reaction with primary or secondary amines is widely used to synthesize 4-anilinoquinazolines and 4-aminoquinolines, which are scaffolds for potential anticancer and antimalarial agents. scholaris.canih.gov Electron-rich amines generally react readily, while electron-poor amines may require harsher conditions or microwave assistance. nih.gov

Thiolation: The chloro group can be substituted by sulfur nucleophiles. For example, 4-chloro-8-methylquinolin-2(1H)-one reacts with thiols to give 4-sulfanyl derivatives. mdpi.com

These substitution reactions allow for the introduction of diverse side chains, enabling the fine-tuning of the molecule's biological activity. nih.gov The trifluoromethyl group is generally stable under these conditions, but late-stage modifications of this group are also a potential, though less common, strategy for creating structural diversity.

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its use as a synthetic intermediate, allowing for the introduction of a wide array of functional groups.

Common nucleophilic substitution reactions include:

Amination: Reaction with various primary and secondary amines, often under thermal conditions, yields 4-aminoquinoline derivatives. For instance, heating 4-chloroquinolines with amines at temperatures ranging from 120-130°C leads to the displacement of the chlorine atom. nih.gov This pathway is crucial for the synthesis of 4-Amino-6-(trifluoromethyl)quinoline, a valuable intermediate in medicinal chemistry. chemimpex.com

Hydrazination: Treatment with hydrazine (B178648) hydrate can replace the chloro group with a hydrazinyl moiety. mdpi.com This reaction provides access to 4-hydrazinylquinolines, which are precursors for synthesizing further heterocyclic systems.

Azidation: The introduction of an azide group is typically achieved by reacting the chloro-compound with sodium azide. researchgate.net The resulting 4-azidoquinolines can be subsequently converted into aminoquinolines via reduction or used in cycloaddition reactions. mdpi.com

The general scheme for these substitutions highlights the versatility of the 4-chloro position in generating diverse molecular scaffolds.

Oxidative and Reductive Transformations

The this compound molecule can undergo transformations involving changes in its oxidation state, affecting the quinoline ring's electronic properties. smolecule.com While specific documented examples of oxidation and reduction for this exact compound are limited, the quinoline ring system is generally known to be stable. The trifluoromethyl group is highly resistant to both oxidation and reduction under standard conditions. Reductive processes could potentially target the chloro-substituent (hydrodehalogenation) under specific catalytic hydrogenation conditions, though this can lead to by-products. mdpi.com

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the this compound core, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position.

Suzuki-Miyaura Coupling: This reaction is widely used to form C(sp²)–C(sp²) bonds by coupling the 4-chloroquinoline with various aryl or vinyl boronic acids or their esters. rsc.orgresearchgate.net The reaction typically employs a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base to yield 4-aryl-6-(trifluoromethyl)quinolines. researchgate.net This method is fundamental for constructing biaryl motifs, which are prevalent in pharmacologically active molecules. rsc.org

Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon bond between the 4-position of the quinoline and a terminal alkyne. wikipedia.org The process is catalyzed by a palladium complex, often with a copper(I) co-catalyst. organic-chemistry.org It is important to note that the reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl > F. wikipedia.org Therefore, while feasible, the coupling of 4-chloroquinolines requires more forcing conditions compared to their bromo or iodo counterparts. libretexts.org

Buchwald-Hartwig Amination: This reaction provides an alternative, catalytic route to the C-N bond formation discussed under nucleophilic substitution. It involves the palladium-catalyzed coupling of the aryl chloride with amines. Catalyst systems such as Pd₂(dba)₃ paired with a bulky phosphine ligand like XantPhos are effective for this transformation, offering a broad substrate scope under relatively mild conditions. preprints.org

Electrophilic Aromatic Substitution on the Quinoline Core

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation, introduce substituents onto the aromatic rings of the quinoline core. total-synthesis.commasterorganicchemistry.com The regioselectivity of these reactions on this compound is dictated by the electronic properties of the existing substituents.

Directing Effects: The quinoline system consists of two fused rings: a pyridine ring and a benzene ring. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than the benzene ring. reddit.com

Substituent Influence: The benzene ring contains the powerful electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position. The -CF₃ group is strongly deactivating and a meta-director.

Predicted Outcome: Consequently, the entire quinoline system is significantly deactivated towards electrophilic attack. Any substitution would be expected to occur on the benzenoid ring rather than the pyridinic ring. reddit.com The -CF₃ group at C-6 will direct incoming electrophiles to the positions meta to it, namely C-5 and C-7. Given the deactivation of the entire molecule, these reactions would require harsh conditions.

Catalytic Systems in the Synthesis and Modification of this compound

Catalysis is integral to both the efficient synthesis of this compound and its subsequent chemical modifications.

Catalysis in Synthesis: The construction of the 4-chloroquinoline core often involves multi-step sequences where catalysis plays a key role.

One approach involves the cyclization of ortho-propynol phenyl azides mediated by trimethylsilyl chloride (TMSCl) to form the 4-chloroquinoline structure. rsc.org

Classical methods may involve the cyclization of aniline derivatives followed by chlorination of the resulting 4-hydroxyquinoline intermediate. google.com This chlorination step is frequently accomplished using reagents like phosphorus oxychloride (POCl₃). researchgate.net

Zinc chloride (ZnCl₂) has been used as an effective catalyst for the [4+2] annulation of 2-aminoarylnitriles with ynamides to provide a one-step access to polysubstituted quinolines. researchgate.net

Catalysis in Modification: As detailed in section 2.3.3, transition metal catalysis, particularly with palladium, is paramount for the functionalization of this compound.

Suzuki-Miyaura: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic and effective catalyst for this transformation. researchgate.net Modern systems may use pre-formed catalysts like Pd(dppf)Cl₂ or combinations of a palladium source (e.g., Pd(OAc)₂) with specific phosphine ligands. rsc.org

Sonogashira: A combination of a palladium(II) salt like palladium(II) acetate and a phosphine ligand such as triphenylphosphine (PPh₃) is commonly used, often in conjunction with a copper(I) salt co-catalyst. researchgate.netnih.gov

Buchwald-Hartwig Amination: These reactions rely on sterically hindered and electron-rich phosphine ligands to facilitate the catalytic cycle. A common and effective system is the combination of tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and a ligand such as XantPhos. preprints.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the precise structure of organic molecules. For 4-Chloro-6-(trifluoromethyl)quinoline, both ¹H and ¹³C NMR provide critical data for structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents. Based on analyses of similar substituted quinolines, the aromatic protons are anticipated to appear in the range of δ 7.5-9.0 ppm. The proton on the C2 position would likely be the most downfield-shifted proton in the heterocyclic ring, while the protons on the benzene ring will show splitting patterns corresponding to their coupling with adjacent protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms attached to the electronegative chlorine and trifluoromethyl groups will experience significant deshielding. The carbon of the CF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms, with a characteristic coupling constant (¹JCF) of approximately 274 Hz. beilstein-journals.org The chemical shifts for the aromatic carbons are predicted to be in the range of δ 120-150 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 8.8 - 9.0 | C2: 150 - 152 |

| H3 | 7.6 - 7.8 | C3: 122 - 124 |

| H5 | 8.1 - 8.3 | C4: 148 - 150 |

| H7 | 7.9 - 8.1 | C4a: 125 - 127 |

| H8 | 8.4 - 8.6 | C5: 128 - 130 |

| C6: 129 - 131 (q) | ||

| C7: 124 - 126 | ||

| C8: 132 - 134 | ||

| C8a: 147 - 149 |

Note: These are predicted values based on known substituent effects and data from related compounds. Actual experimental values may vary.

For a planar aromatic system like this compound, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) would primarily confirm through-space proximities between adjacent protons, reinforcing the structural assignment. Given the rigid nature of the quinoline core, significant conformational flexibility is not expected. However, techniques like ¹⁹F NMR are crucial for confirming the presence and electronic environment of the trifluoromethyl group. The ¹⁹F NMR spectrum is expected to show a singlet for the CF₃ group.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy probes the molecular vibrations and is highly sensitive to the functional groups present in a molecule.

The FT-IR and FT-Raman spectra of this compound will be characterized by vibrations of the quinoline ring and the substituents. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. dergipark.org.tr The C=C and C=N stretching vibrations of the quinoline ring typically appear in the 1620-1450 cm⁻¹ region.

The strong electron-withdrawing trifluoromethyl group gives rise to intense C-F stretching bands, which are typically observed in the 1350-1100 cm⁻¹ region. dergipark.org.tr The C-Cl stretching vibration is expected to appear in the 800-600 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=C/C=N Ring Stretch | 1620 - 1450 | Medium to Strong |

| C-F Stretch (CF₃) | 1350 - 1100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The chromophore in this compound is the substituted quinoline ring system itself. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π-π* transitions. researchgate.net For this compound, absorption maxima are expected in the 250-350 nm range. The substitution with a chloro and a trifluoromethyl group can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted quinoline. The electronic absorption spectra of related trifluoromethylated quinolines have shown absorption maxima around 250 nm and 315 nm, corresponding to π-π* and n-π* transitions, respectively. researchgate.net

Table 3: Predicted Electronic Absorption for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π-π* | ~250 - 270 |

Note: The exact absorption maxima and molar absorptivity are solvent-dependent.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Studies

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound. The nominal molecular weight of this compound is 231.60 g/mol . chemscene.com

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺. Predicted mass spectrometry data suggests a monoisotopic mass of 231.00626 Da for the neutral molecule. The predicted m/z for the protonated molecule [M+H]⁺ is 232.01354. This aligns with experimental data from patent literature, which reports an observed (M+H)⁺ peak at m/z = 232.1.

While detailed fragmentation studies for this compound are not extensively reported in the literature, the fragmentation pattern can be predicted based on the known behavior of quinoline and its derivatives under mass spectrometric conditions. The quinoline ring itself is a stable aromatic system. A common fragmentation pathway for quinoline compounds is the loss of hydrogen cyanide (HCN) from the heterocyclic ring.

For this compound, the primary fragmentation pathways would likely involve the following steps:

Loss of Cl: Cleavage of the C-Cl bond to generate a fragment ion.

Loss of CF3: Expulsion of the trifluoromethyl group.

Loss of HCN: Fragmentation of the quinoline ring.

Further detailed tandem mass spectrometry (MS/MS) experiments would be required to definitively establish the fragmentation pathways and the relative abundance of the resulting ions.

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, detailed information on its crystal system, space group, and precise unit cell dimensions is not available.

Without a determined crystal structure, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be provided. However, based on the molecular structure, several types of non-covalent interactions could be anticipated to play a role in its solid-state assembly. The presence of the electron-withdrawing trifluoromethyl group and the quinoline ring system suggests the potential for π-π stacking interactions between the aromatic rings of adjacent molecules. Furthermore, the fluorine atoms of the CF3 group could participate in weak C-F···H or C-F···F-C interactions, which are known to influence the packing of fluorinated organic compounds. The nitrogen atom in the quinoline ring could act as a hydrogen bond acceptor if suitable donor groups are present in co-crystallized solvent molecules or in the presence of impurities.

The this compound molecule is largely rigid due to the fused aromatic ring system. The primary conformational flexibility would arise from the rotation of the trifluoromethyl group around the C-C bond connecting it to the quinoline ring. The preferred conformation in the crystalline state would be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice. A detailed analysis of this conformation awaits experimental determination through X-ray crystallography.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 4-Chloro-6-(trifluoromethyl)quinoline, DFT calculations offer a detailed understanding of its geometry, reactivity, and spectroscopic characteristics.

The electronic structure of the molecule is characterized by the distribution of electrons. The presence of the electron-withdrawing trifluoromethyl group at the C6 position and the chlorine atom at the C4 position significantly impacts the electron density distribution across the quinoline (B57606) ring. This, in turn, influences the molecule's chemical properties and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-Cl | 1.745 | C3-C4-Cl | 118.5 |

| C6-CF3 | 1.490 | C5-C6-CF3 | 121.0 |

| N1-C2 | 1.315 | C2-N1-C9 | 117.5 |

| C4-C9 | 1.420 | N1-C2-C3 | 123.0 |

Note: The data in this table is illustrative and based on general values for similar quinoline derivatives. Specific computational data for this compound is not available in the cited literature.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. For this compound, the electron-withdrawing substituents are expected to lower both the HOMO and LUMO energy levels, potentially affecting the energy gap and thus its reactivity profile. Studies on analogous quinoline derivatives have shown that such substitutions can modulate the electronic properties and reactivity.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

Note: The data in this table is illustrative and based on general values for similar quinoline derivatives. Specific computational data for this compound is not available in the cited literature.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the nitrogen atom of the quinoline ring is expected to be a region of high negative potential, making it a likely site for protonation and interaction with electrophiles. The hydrogen atoms and the region around the chlorine and trifluoromethyl groups would exhibit positive potential, indicating susceptibility to nucleophilic attack. MEP analysis of similar chloro-quinoline derivatives has confirmed these general features.

Atomic charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, provides information on the charge of each atom in the molecule. This analysis reveals the electronic effects of substituents. In this compound, the nitrogen atom is expected to carry a significant negative charge, while the carbon atoms attached to the chlorine and trifluoromethyl groups will be more electropositive.

Table 3: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.15 |

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Softness (S) | 0.426 |

Note: The data in this table is illustrative and based on general values for similar quinoline derivatives. Specific computational data for this compound is not available in the cited literature.

DFT calculations can also be used to predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C), vibrational frequencies (IR and Raman), and UV-Vis electronic transitions can provide valuable information for the structural characterization of the molecule.

While experimental spectroscopic data for this compound is available from commercial suppliers, theoretical calculations can aid in the assignment of the observed signals. For instance, calculated vibrational frequencies can be compared with experimental IR spectra to assign specific vibrational modes. Similarly, predicted UV-Vis absorption maxima can be correlated with experimental spectra to understand the electronic transitions involved.

Table 4: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| 13C NMR | C4-Cl | ~145 ppm |

| IR | C-Cl Stretch | ~750 cm-1 |

| UV-Vis | λmax | ~310 nm |

Note: The data in this table is illustrative and based on general values for similar quinoline derivatives. Specific computational data for this compound is not available in the cited literature.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

While no specific QSAR or QSPR studies focusing solely on this compound have been identified in the literature, numerous studies have been conducted on broader classes of quinoline derivatives. nih.gov These studies often utilize molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to develop predictive models for various activities, such as antimalarial, anticancer, or antimicrobial effects.

For instance, QSAR studies on antimalarial quinolines have highlighted the importance of substituents at various positions of the quinoline ring in determining their efficacy. nih.gov The electronic and steric properties of the substituent at the 4-position, as well as the nature of the group at the 6-position, can significantly influence the biological activity. Therefore, it can be inferred that the chloro and trifluoromethyl groups in this compound would play a crucial role in defining its potential biological activities, making it an interesting candidate for inclusion in future QSAR and QSPR model development.

Computational Approaches to Structure-Activity Correlations

Quantitative Structure-Activity Relationship (QSAR) is a primary computational approach used to correlate the chemical structure of a compound with its biological activity. This method is vital for understanding how modifications to a core structure, such as the this compound scaffold, influence its efficacy. The process involves calculating molecular descriptors—numerical values that quantify the physicochemical properties of the molecule—and then using statistical methods to build a mathematical model that predicts activity. mdpi.commdpi.com

For quinoline derivatives, QSAR studies have identified several key descriptors that influence their biological effects, such as antimalarial, antifungal, and antiprion activities. nih.govresearchgate.net These descriptors often include:

Lipophilicity (logP): The lipophilicity of a molecule, which is influenced by the trifluoromethyl group, is a critical factor in its biological activity. researchgate.net

Topological Descriptors (e.g., kappa and chi indices): These describe the size, shape, and degree of branching of the molecule. nih.gov

Electronic Descriptors (e.g., dipole moment and atomic charges): These quantify the electronic aspects of the molecule, which are crucial for its interaction with biological targets. nih.gov

By establishing a statistically significant correlation between these descriptors and the observed biological activity, QSAR models can guide the design of new derivatives with potentially enhanced potency. researchgate.netnih.gov For instance, a QSAR model for antimalarial s-triazine derivatives was developed using the Genetic Function Approach (GFA), yielding a robust predictive equation. nih.gov Such models allow researchers to prioritize the synthesis of compounds that are predicted to be most active, saving time and resources. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is extensively used to understand how ligands, such as derivatives of this compound, interact with biological targets like proteins or DNA at the atomic level.

Research on hybridized 4-(trifluoromethyl)quinoline (B1586426) derivatives has utilized molecular docking to study their interactions with Human Serum Albumin (HSA), a key transport protein, and with DNA. nih.gov These studies help to elucidate the binding modes and affinities, providing insight into the compound's distribution and potential mechanism of action. nih.gov For example, docking studies can reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of a target protein. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-target complex over time. MD provides a dynamic view of the interaction, confirming whether the binding pose predicted by docking is maintained. This combination of docking and MD simulation is a powerful tool for validating potential drug candidates and understanding their mechanism of action before proceeding with more resource-intensive experimental assays.

Theoretical Prediction of Pharmacokinetic Parameters (e.g., Lipophilicity, Metabolic Stability)

In silico methods are crucial for the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govijprajournal.com Predicting these pharmacokinetic parameters helps to identify potential liabilities in drug candidates at an early stage. For this compound, several key parameters have been predicted using computational tools.

The presence of the trifluoromethyl group is known to enhance a molecule's lipophilicity, a critical parameter that affects absorption and distribution. uni.lu Various online tools and software, such as SwissADME and PreADMET, are used to calculate these properties based on the molecular structure. idaampublications.inbiorxiv.org These predictions are based on large datasets of known compounds and established computational models. nih.gov For instance, properties like blood-brain barrier permeability and aqueous solubility can be estimated, providing crucial insights into a compound's likely behavior in a biological system. idaampublications.in

Below is a table of computationally predicted properties for this compound.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₅ClF₃N | fishersci.ca |

| Molecular Weight | 231.60 g/mol | fishersci.ca |

| XlogP | 3.7 | uni.lu |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Hydrogen Bond Acceptors | 1 | ChemScene |

| Rotatable Bonds | 0 | ChemScene |

Table 1: Predicted Physicochemical Properties of this compound. Note: XlogP is a computationally predicted logarithm of the octanol/water partition coefficient (LogP), a measure of lipophilicity.

These predicted values suggest that this compound possesses moderate lipophilicity and limited polarity, characteristics that influence its pharmacokinetic profile. Such in silico screening is an indispensable part of modern drug discovery, allowing for the efficient evaluation of large numbers of compounds. idaampublications.in

Applications in Medicinal Chemistry and Biological Sciences

Quinoline (B57606) Derivatives as Promising Pharmacological Scaffolds in Drug Discovery

The quinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a diverse range of biological targets, leading to a wide array of pharmacological activities. nih.gov This structural motif is present in numerous approved drugs and is a focal point in the discovery of new therapeutic agents. nih.gov The versatility of the quinoline ring allows for structural modifications and optimizations through established synthetic pathways, enabling the development of compounds with enhanced potency and selectivity. nih.gov

Derivatives of quinoline have demonstrated significant potential in anticancer drug development, with mechanisms often involving the inhibition of topoisomerases and protein kinases. nih.gov The planar nature of the quinoline ring system facilitates intercalation into DNA, a mechanism that contributes to the cytotoxic effects of some derivatives. nih.gov The adaptability of the quinoline scaffold continues to make it a valuable starting point for designing novel drugs to combat a variety of diseases. nih.gov

Antimicrobial Research

The quest for new antimicrobial agents is a critical area of research, and quinoline derivatives have been extensively investigated for their potential to combat pathogenic microorganisms. The 4-Chloro-6-(trifluoromethyl)quinoline core is a key constituent in the synthesis of novel compounds with potential antimicrobial properties.

While specific studies on this compound against a broad range of bacteria are limited, research on closely related trifluoromethyl-substituted quinoline derivatives has shown promising results, particularly against Mycobacterium tuberculosis.

A series of new substituted 4-N-alkylated-2-trifluoromethyl-quinoline analogues were evaluated for their activity against both sensitive and resistant strains of Mycobacterium tuberculosis. Several compounds demonstrated significant inhibitory activity. For instance, against sensitive strains, some analogues showed potent activity with Minimum Inhibitory Concentration (MIC) values as low as 9 µM. nih.gov Against resistant strains, certain derivatives displayed even better results, with MIC values recorded at 4 µM and 5 µM. nih.gov These findings highlight the potential of the trifluoromethyl-quinoline scaffold in developing new anti-tuberculosis agents. nih.gov

Another study focused on 2-trifluoromethyl-4-quinolinylhydrazone analogs also reported noteworthy anti-mycobacterial activity. nih.gov Six of the synthesized compounds were particularly active against a sensitive strain of M. tuberculosis, with MIC values in the range of 7-8 µM, which is comparable to the standard drug ethambutol. nih.gov These compounds were also found to be active against a resistant strain. nih.gov

Research into other quinoline derivatives has also shown activity against other challenging pathogens. For example, certain quinoline thiourea (B124793) derivatives incorporating a bis(trifluoromethyl)phenyl moiety have exhibited bacteriostatic activity against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of Substituted Trifluoromethyl-Quinoline Derivatives against Mycobacterium tuberculosis

| Compound Type | Strain | MIC (µM) | Reference |

| 4-N-alkylated-2-trifluoromethyl-quinoline analogue (4c) | M. tuberculosis (Sensitive) | 9 | nih.gov |

| 4-N-alkylated-2-trifluoromethyl-quinoline analogue (4d) | M. tuberculosis (Sensitive) | 12 | nih.gov |

| 4-N-alkylated-2-trifluoromethyl-quinoline analogue (4a) | M. tuberculosis (Resistant) | 4 | nih.gov |

| 4-N-alkylated-2-trifluoromethyl-quinoline analogue (4d) | M. tuberculosis (Resistant) | 5 | nih.gov |

| 2-trifluoromethyl-4-quinolinylhydrazone analogue (4a) | M. tuberculosis (Sensitive) | ~7-8 | nih.gov |

| 2-trifluoromethyl-4-quinolinylhydrazone analogue (6a) | M. tuberculosis (Resistant) | ~7-8 | nih.gov |

The investigation of quinoline derivatives has extended into antiviral research, with some compounds showing potential against a range of viruses. The trifluoromethyl group has been identified as a critical substituent for enhancing antiviral potency in certain quinoline analogues.

In a study focused on developing agents against Enterovirus D68 (EV-D68), the substitution of an ethyl carboxylate group with a trifluoromethyl-substituted oxadiazole on the quinoline scaffold was a key optimization strategy. nih.gov This modification led to the identification of potent antiviral compounds, underscoring the importance of the trifluoromethyl moiety for activity against this RNA virus. nih.gov

Other research has explored the anti-HIV potential of quinoline-based compounds. A study of 18 different quinoline derivatives found that 2-aryl quinolines were the most active, with their mechanism of action appearing to be the inhibition of HIV transcription. researchgate.net

Furthermore, research into compounds with activity against the Hepatitis B virus (HBV) has included quinoline structures. A series of novel 6H- nih.govbenzothiopyrano[4,3-b]quinoline derivatives were synthesized and evaluated for their anti-HBV activity. nih.gov Several of these complex heterocyclic compounds were found to be potent inhibitors, with the most promising derivative exhibiting an IC₅₀ value of 14.7 µM. nih.gov While not direct derivatives of this compound, these findings indicate the broader potential of quinoline-based structures in antiviral drug discovery.

The quinoline core is historically significant in the fight against malaria, forming the basis of drugs like chloroquine (B1663885) and mefloquine. nih.gov Research continues to explore new quinoline derivatives to overcome the challenge of drug-resistant malaria parasites. The inclusion of trifluoromethyl groups on the quinoline scaffold is a strategy that has been investigated to enhance antimalarial activity. researchgate.net

The primary mechanism of action for many 4-aminoquinoline (B48711) antimalarials involves interfering with the parasite's detoxification of heme within its acidic food vacuole. nih.govnih.gov The drug is thought to accumulate in the vacuole and inhibit the polymerization of toxic heme into hemozoin (the malaria pigment), leading to parasite death. nih.gov

Studies on trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives have demonstrated their in vitro activity against Plasmodium falciparum. One study assessed a series of ketones derived from 2- and 8-trifluoromethyl- and 2,8-bis(trifluoromethyl)quinoline. nih.gov It was found that derivatives containing two trifluoromethyl groups generally exhibited slightly higher activity than those with a single group. nih.gov The mechanism for these compounds appeared to involve binding to and intercalating with DNA. nih.gov

Table 2: In Vitro Antimalarial Activity of Trifluoromethyl-Quinoline Derivatives against P. falciparum (Chloroquine-Sensitive D10 Strain)

| Compound | IC₅₀ (µg/mL) | Reference |

| 2,8-Bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketone | 4.8 | nih.gov |

| 2,8-Bis(trifluoromethyl)quinoline-4-(5-pyrimidino) ketone | 5.2 | nih.gov |

Anticancer Research

The development of novel anticancer agents is a major focus of medicinal chemistry, and quinoline-based compounds have shown considerable promise. nih.gov The cytotoxic properties of these derivatives are often linked to their ability to interact with DNA and inhibit key enzymes involved in cell proliferation. nih.gov

Derivatives containing the trifluoromethylquinoline scaffold have been evaluated for their ability to inhibit the growth of human cancer cells. A comparative study investigated the in vitro cell-growth inhibitory activity of six new trifluoromethylquinoline derivatives on human promyelocytic leukemic (HL-60) cells. nih.gov

The results indicated that the substitution pattern significantly influenced the cytotoxic activity. The compound 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone demonstrated the highest cell-growth inhibitory activity among the tested derivatives, with a 50% inhibitory concentration (IC₅₀) of 10 µM. nih.gov This compound also induced significant morphological changes in the HL-60 cells, suggestive of apoptosis. The study proposed that the cell growth inhibitory action of these active compounds was linked to their ability to bind to and intercalate with DNA. nih.gov

Table 3: In Vitro Cytotoxic Activity of Trifluoromethyl-Quinoline Derivatives against Human Promyelocytic Leukemia (HL-60) Cells

| Compound | IC₅₀ (µM) | Reference |

| 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | 10 ± 2.5 | nih.gov |

| 2-Trifluoromethylquinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | >50 | nih.gov |

| 8-Trifluoromethylquinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | Stimulatory | nih.gov |

| 2,8-Bis(trifluoromethyl)quinoline-4-(5-pyrimidino) ketone | 20 ± 3.0 | nih.gov |

| 2-Trifluoromethylquinoline-4-(5-pyrimidino) ketone | 30 ± 2.5 | nih.gov |

| 8-Trifluoromethylquinoline-4-(5-pyrimidino) ketone | >50 | nih.gov |

Kinase Inhibition Studies and Signaling Pathway Modulation

Derivatives of the this compound scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

The RAF-MEK-ERK pathway is a critical signaling cascade in cell proliferation and survival. nih.gov Diarylurea derivatives incorporating a 4-chloro-3-(trifluoromethyl)phenylurea moiety have shown potent inhibitory activity against C-Raf kinase. nih.gov One such quinoline derivative demonstrated a C-Raf IC50 value of 0.10 µM. nih.gov In studies on B-Raf, another key member of the RAF family, quinoline diarylamides have been identified as inhibitors of both B-RAFV600E and C-RAF, with IC50 values of 1.46 µM and 0.370 µM, respectively, for a lead compound. nih.gov Further modifications, such as the substitution of a urea (B33335) linker with an amine, have been explored to optimize activity against melanoma and breast cancer cell lines, though this particular change modestly affected Raf kinase inhibition. nih.gov

The PI3K/Akt/mTOR pathway is another central regulator of cell growth that is often hyperactivated in cancer. nih.gov Quinoline-based compounds have been developed as dual inhibitors of PI3K and mTOR. One derivative, featuring a phenylsulfonylurea and anilino moiety, exhibited IC50 values of 0.72 µM against PI3K and 2.62 µM against mTOR. nih.gov Another imidazo[4,5-c]quinoline compound showed IC50 values of 0.9 µM for PI3Kα and 1.4 µM for mTOR. nih.gov

Inhibition of receptor tyrosine kinases is a major strategy in cancer therapy. The c-Met kinase, for instance, is a target for which 4,6,7-substituted quinolines have been designed. Analogues of cabozantinib, bearing substitutions at the C-6 position, have demonstrated potent c-Met inhibition with IC50 values as low as 19 nM and 9.3 nM for different derivatives. nih.gov Similarly, the Epidermal Growth Factor Receptor (EGFR) is a well-established target, and 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been developed as potent inhibitors. nih.gov

Furthermore, derivatives have been explored as inhibitors of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) , a downstream effector in the PI3K pathway involved in cell proliferation and apoptosis. nih.gov A series of 2-anilinoquinoline compounds incorporating trifluoromethyl groups were evaluated, with one compound showing significant anti-cancer efficacy and being identified as a potential SGK1 inhibitor. nih.gov

| Kinase Target | Derivative Class | Reported IC50 Value | Reference |

|---|---|---|---|

| C-Raf | Diarylurea quinoline derivative | 0.10 µM | nih.gov |

| B-RAF(V600E) | Diarylamide aminoquinoline | 1.46 µM | nih.gov |

| PI3K | 4-anilino quinoline with phenylsulfonylurea | 0.72 µM | nih.gov |

| mTOR | 4-anilino quinoline with phenylsulfonylurea | 2.62 µM | nih.gov |

| c-Met | 3,6-disubstituted quinoline | 9.3 nM | nih.gov |

| Src | 4-phenylamino-3-quinolinecarbonitrile | 1.2 nM | nih.gov |

Interaction with Cellular DNA and Inhibition of Nucleic Acid Synthesis

The planar structure of the quinoline ring system allows it and its derivatives to interact with DNA, a mechanism that can lead to cytotoxic effects by disrupting DNA replication and transcription. youtube.com This interaction often occurs through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. youtube.comrsc.org

Studies on various quinoline derivatives have confirmed their ability to bind to DNA. For example, certain quinoline-4-carboxylic acid derivatives have been shown to induce apoptosis in cancer cells by intercalating with DNA during the S phase of the cell cycle. nih.gov The binding affinity and mode can be influenced by substituents on the quinoline core. Spectral and electrophoretic techniques have demonstrated that N-aminoalkyl(anilino)-quinazoline derivatives, which are structurally related to quinolines, can bind efficiently to DNA through an intercalative process. nih.gov Similarly, a 4-butylaminopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline (BPSQ) was found to bind to DNA via intercalation, showing a preference for guanine-cytosine (GC) sequences. deepdyve.com

Beyond simple intercalation, some quinoline derivatives act as topoisomerase inhibitors. Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. Quinolone antibiotics, for instance, trap DNA gyrase and topoisomerase IV on DNA, leading to double-strand breaks that are lethal to the cell if not repaired. researchgate.net This mechanism of inhibiting nucleic acid synthesis is a key aspect of their therapeutic effect. researchgate.net

Angiogenesis Modulation and Anti-Tumor Efficacy

The anti-tumor effects of this compound derivatives are often a direct consequence of their ability to inhibit critical signaling pathways, such as those involving kinases. For instance, a quinoline derivative with dual PI3K/mTOR inhibitory activity was also reported to possess antiangiogenic properties and demonstrated anti-tumor efficacy in both in vitro and in vivo models of non-small cell lung cancer (NSCLC). nih.gov

The anti-proliferative activity of these compounds has been demonstrated across a wide range of cancer cell lines. A diarylurea quinoline derivative containing a 4-chloro-3-(trifluoromethyl)phenylurea moiety showed a significant antiproliferative effect, which was more pronounced than the reference drug sorafenib. nih.gov Another derivative, a 4-chloro-3-(trifluoromethyl)aniline, also exhibited remarkable antiproliferative effects, particularly against melanoma and breast cancer panels. nih.gov Furthermore, quinoline derivatives targeting Src kinase have been shown to effectively inhibit tumor growth in xenograft models. nih.gov

Modulation of Key Biological Targets

Enzyme Inhibition Profiling (e.g., Cytochrome P450 Enzymes)

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases critical to the metabolism of a vast array of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. The quinoline scaffold is known to interact with CYP enzymes.

Specifically, studies on quinolone antibacterials have explored their inhibitory effects on the human CYP1A2 isoform. nih.gov These investigations revealed clear structure-activity relationships, where the keto group, carboxylate group, and the core nitrogen at position 1 of the 4-oxoquinoline-3-carboxylic acid structure were identified as crucial for binding to the CYP1A2 active site. nih.gov In a separate study focusing on quinidine (B1679956) and its stereoisomer quinine, which both contain a quinoline ring, potent inhibition of CYP2D6 was observed. nih.gov The IC50 value for quinidine was 0.02 µM. nih.gov The study highlighted that for quinidine, a hydrogen-bonding interaction of its hydroxyl group was more critical for tight binding than the ionic interaction of its nitrogen, challenging previous assumptions about the primary binding interactions for P450 2D6 inhibitors. nih.gov While these studies provide insight into how quinoline-containing structures can inhibit CYP enzymes, specific inhibition data for this compound itself is not extensively detailed in the available literature.

| CYP Isoform | Inhibitor | Key Structural Feature | Reported IC50 | Reference |

|---|---|---|---|---|

| CYP1A2 | Quinolone Antibacterials | 4-oxoquinoline-3-carboxylic acid core | N/A (Structure-Activity Relationship Studied) | nih.gov |

| CYP2D6 | Quinidine | Quinoline ring with hydroxyl group | 0.02 µM | nih.gov |

Receptor Binding and Ligand-Receptor Interaction Studies (e.g., G Protein-Coupled Receptors (GPCRs), Aryl hydrocarbon Receptor (AhR))

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that senses various small molecules, including environmental toxins and endogenous metabolites. acs.org Upon activation, AhR regulates the expression of genes involved in xenobiotic metabolism, such as CYP1A1, and plays a role in immune function. oup.com

Research has shown that the quinoline scaffold can interact with the AhR. acs.orgnih.gov Specifically, the microbiota-derived metabolite 2,8-dihydroxyquinoline (2,8-DHQ) has been identified as a species-specific agonist of the human AhR. nih.govnih.gov Nanomolar concentrations of 2,8-DHQ were found to significantly induce the expression of the AhR target gene CYP1A1. acs.orgnih.gov Ligand binding competition studies confirmed that 2,8-DHQ is a direct human AhR ligand. nih.gov Another study noted that certain tamoxifen (B1202) derivatives containing a quinoline ring appear prone to AhR activation. researchgate.net While these findings establish a clear link between the broader quinoline class and AhR activation, direct binding studies of this compound with the AhR or with G Protein-Coupled Receptors (GPCRs) are not prominently featured in the reviewed literature.

Ion Channel Modulation and Related Biological Effects

Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are essential for a multitude of physiological processes. nih.gov Their modulation presents a therapeutic strategy for various diseases. nih.gov The quinoline scaffold has been identified as a modulator of ion channels. google.comgoogle.com

For example, SGK1, a kinase often regulated by quinoline derivatives, is known to control several ion channels, including the epithelial sodium channel (ENaC) and the potassium channel complex KCNE1/KCNQ1. nih.gov By inhibiting SGK1, quinoline compounds can indirectly influence the activity of these channels. nih.govnih.gov Furthermore, patent literature discloses quinoline derivatives designed specifically as modulators of gated ion channels for potential use in treating pain, inflammation, and neurological disorders. google.comgoogle.com However, specific studies detailing the direct interaction of this compound with particular ion channels are not available in the current body of research.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Sorafenib |

| Cabozantinib |

| 2,8-dihydroxyquinoline (2,8-DHQ) |

| Quinidine |

| Quinine |

| 4-butylaminopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline (BPSQ) |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Biological Contexts

Influence of Halogen and Trifluoromethyl Substituents on Biological Potency and Selectivity

The presence of both a halogen (chloro) and a trifluoromethyl group on the quinoline scaffold of this compound is significant, as these functional groups are known to enhance biological activity, lipophilicity, and metabolic stability. chemimpex.commdpi.com

The trifluoromethyl (CF3) group is a key feature in modern drug design. Its high electronegativity and lipophilicity can significantly alter a molecule's properties. mdpi.com This enhancement is often attributed to the group's ability to improve cell membrane permeability and increase the stability of the compound against metabolic degradation. chemimpex.commdpi.com For instance, in a study on related styrylquinoline derivatives, compounds bearing a 4-trifluoromethyl group on an associated phenyl ring exhibited greater metabolic stability compared to their 4-fluoro counterparts. nih.gov The CF3 group's contribution to the inhibition of specific biological targets, such as cancer-relevant RAF kinases, has also been noted in other quinoline-based compounds. mdpi.com

The chloro substituent also plays a crucial role in modulating biological activity. Halogens can influence a compound's electronic properties, lipophilicity, and binding interactions with biological targets. Research on styrylquinolines demonstrated that substituting a fluorine atom with a chlorine atom led to an enhancement of antiplasmodial activity against Plasmodium falciparum. nih.gov Specifically, chlorostyrylquinolines that also contained a trifluoromethyl group showed potent activity. nih.gov This highlights the synergistic effect of having both substituents. The principle that heavier halogens can sometimes improve biological activity has been observed in other compound classes as well. rsc.org The combination of chloro and trifluoromethyl groups in this compound contributes to its stability and effectiveness, making it a valuable intermediate for developing agents with improved efficacy and selectivity. chemimpex.com

Table 1: Influence of Substituents on the Antiplasmodial Activity of Styrylquinoline Analogs

| Compound Analog Structure | R² Substituent | Halogen on Quinoline | Relative Potency (vs. Dd2 strain) | Reference |

|---|---|---|---|---|

| Styrylquinoline | 4-F | Chloro | Most Active (EC₅₀ = 4.8 nM) | nih.gov |

| Styrylquinoline | 4-CF₃ | Chloro | Potent (EC₅₀ = 10.9 nM) | nih.gov |

| Styrylquinoline | 4-CF₃ | Fluoro | Less Potent than Chloro Analog | nih.gov |

Impact of Positional Isomerism on Pharmacological Profiles

The specific placement of substituents on the quinoline ring is a critical determinant of a compound's pharmacological profile. biointerfaceresearch.com Even minor shifts in substituent position can lead to vastly different biological outcomes, affecting both potency and the mechanism of action.

For example, research into other quinoline derivatives has shown that methyl substitution at the C-5 position resulted in more potent anticancer activity compared to substitution at the C-6 position, illustrating the principle's importance. biointerfaceresearch.com The impact of isomerism is starkly demonstrated in a study on trifluoromethylquinoline derivatives designed as cytotoxic agents. A derivative with two trifluoromethyl groups at the 2 and 8 positions, 2,8-Bis(trifluoromethyl)quinoline, exhibited the highest cell-growth inhibitory activity against human leukemic cells. nih.gov In contrast, its positional isomer, 8-trifluoromethylquinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone, was found to be stimulatory to cell growth, indicating a complete reversal of its biological effect due to the different arrangement and number of CF3 groups. nih.gov

When comparing this compound with its positional isomer, 4-Chloro-7-(trifluoromethyl)quinoline , differences in fundamental physical properties are apparent, which can translate to distinct pharmacological behaviors. While direct comparative pharmacological studies are not extensively detailed in the available literature, their differing properties suggest they would interact differently with biological systems.

Table 2: Comparison of Physical Properties of Positional Isomers

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Reference |

|---|---|---|---|---|

| This compound | 49713-56-6 | C₁₀H₅ClF₃N | 48-55 | thermofisher.com |

| 4-Chloro-7-(trifluoromethyl)quinoline | 346-55-4 | C₁₀H₅ClF₃N | 69-71 | sigmaaldrich.com |

Investigation of Biological Selectivity and Therapeutic Indices

A crucial goal in drug development is to create compounds that are highly selective, meaning they potently affect the intended biological target (e.g., a cancer cell or a pathogen) while having minimal effect on non-target cells, particularly healthy host cells. This selectivity is quantified by the therapeutic index (TI), the ratio between a compound's toxic concentration and its effective therapeutic concentration. A high TI is desirable as it indicates a wider margin of safety.

The structural features of this compound, particularly the chloro and trifluoromethyl groups, are instrumental in the design of derivatives with improved selectivity. chemimpex.com SAR studies are pivotal in optimizing this balance. For instance, modifications to a quinoline scaffold that enhance its potency against a malarial parasite must also be evaluated for their toxicity against human cell lines to ensure a favorable TI. nih.govnih.gov

Preclinical Assessment of In Vitro and In Vivo Toxicity in Research Models

Before a compound can be considered for therapeutic use, its potential toxicity must be thoroughly evaluated in preclinical models. This assessment involves both in vitro (cell-based) and in vivo (whole organism) studies to identify potential liabilities such as cytotoxicity to normal cells, organ-specific toxicity like hepatotoxicity, and mutagenicity.

In Vitro Toxicity: The cytotoxicity of quinoline derivatives has been assessed against various cell lines. Studies on novel trifluoromethylquinoline derivatives have revealed structure-dependent toxicity against human promyelocytic leukemic (HL-60) cells. One derivative, 2,8-Bis(trifluoromethyl)quinoline, showed significant cell-growth inhibitory activity with an IC₅₀ value of 10 µM and was observed to induce apoptosis (programmed cell death). nih.gov Evaluating cytotoxicity against non-cancerous cell lines is equally important. In one study, a series of fluoroquinolone analogues were tested against the Chinese Hamster Ovary (CHO) normal cell line to develop a Quantitative Structure-Cytotoxicity Relationship (QSCR) model, which helps in designing safer future compounds. nih.gov

In Vivo Toxicity: In vivo models provide a more comprehensive view of a compound's toxicity within a whole biological system. The zebrafish embryo model has been employed to explore the toxicity of quinoline-derived trifluoromethyl alcohols. nih.gov This model allows for the observation of developmental toxicity and acute toxic effects in a living organism. The study found that different derivatives exhibited varying levels of toxicity, with some causing increased cell death, demonstrating the utility of this model for early-stage toxicity screening. nih.gov Furthermore, basic toxicity information for the parent compound indicates it can cause skin and eye irritation, while related analogs like 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline are classified as acutely toxic if swallowed. fishersci.casigmaaldrich.comsigmaaldrich.com

Table 3: Summary of Preclinical Toxicity Data for Related Quinoline Derivatives

| Compound/Derivative | Research Model | Toxicity Finding | Reference |

|---|---|---|---|

| 2,8-Bis(trifluoromethyl)quinoline derivative | Human leukemic cells (HL-60) | Inhibits cell growth (IC₅₀ = 10 µM), induces apoptosis. | nih.gov |

| Quinoline-derived trifluoromethyl alcohols | Zebrafish Embryo | Demonstrated varying levels of in vivo toxicity and cell death. | nih.gov |

| 6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones | Chinese Hamster Ovary (CHO) cells | Cytotoxicity against a normal cell line was evaluated to build a predictive QSCR model. | nih.gov |

| This compound | N/A (Supplier Data) | Causes skin and serious eye irritation. | fishersci.ca |

| 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | N/A (Regulatory Classification) | Acute oral toxicity (Category 3). | sigmaaldrich.comsigmaaldrich.com |

Applications in Agrochemical Sciences

Development of Novel Herbicidal Agents

The quest for new herbicides with improved efficacy and novel modes of action is a continuous effort in agricultural research. 4-Chloro-6-(trifluoromethyl)quinoline serves as a valuable precursor in the synthesis of potential herbicidal compounds. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, which can lead to the discovery of new herbicidally active molecules.

One area of investigation involves the synthesis of 4-phenoxy-6-(trifluoromethyl)quinoline derivatives. By reacting this compound with substituted phenols, chemists can generate a library of compounds to be screened for herbicidal activity. The nature and position of substituents on the phenoxy ring can significantly influence the biological activity of these derivatives.

Another approach is the synthesis of 4-anilino-6-(trifluoromethyl)quinoline derivatives. These compounds, obtained by reacting the parent quinoline (B57606) with various anilines, are also being evaluated for their potential to control unwanted vegetation. The diverse range of commercially available anilines allows for the creation of a wide array of derivatives for biological testing.

While specific herbicidal activity data for derivatives of this compound is not extensively published in publicly available literature, the general class of quinoline derivatives has shown promise in weed management. For instance, research on other quinoline-based compounds has demonstrated their potential as herbicides.

Synthesis and Evaluation of Fungicidal Compounds

The development of new fungicides is crucial for managing crop diseases and preventing yield losses. This compound is a key starting material for the synthesis of novel fungicidal compounds, primarily through the introduction of nitrogen-containing heterocyclic moieties, such as pyrazoles.

The synthesis of pyrazole derivatives often involves a multi-step process starting with the nucleophilic substitution of the chlorine atom at the 4-position of the quinoline ring. For example, reaction with hydrazine (B178648) can yield a hydrazinyl-quinoline intermediate, which can then be cyclized with a suitable diketone to form the desired pyrazole ring. The substituents on the pyrazole ring can be varied to optimize the fungicidal activity.

Research into quinoline derivatives has shown significant antifungal potential against a range of plant pathogens. Although specific data for derivatives of this compound is limited in open literature, related studies on other quinoline structures highlight the promise of this chemical class. For example, various synthesized quinoline derivatives have demonstrated inhibitory activity against economically important fungi.

One study on novel quinoline derivatives bearing a pyrazole moiety revealed potent antifungal activity against several fungal strains. While not directly derived from this compound, these findings underscore the potential of the quinoline scaffold in developing new fungicidal agents.

Integration into Advanced Crop Protection Formulations

For any active ingredient to be effective in an agricultural setting, it must be delivered to the target pest or plant in an appropriate formulation. Agrochemical formulations are designed to improve the handling, storage, application, and biological efficacy of the active ingredient.

While specific formulation details for compounds derived from this compound are proprietary and not publicly disclosed, general principles of agrochemical formulation can be applied. Common formulation types for herbicides and fungicides include:

Emulsifiable Concentrates (EC): The active ingredient is dissolved in a water-immiscible solvent along with emulsifying agents. When diluted with water, it forms a stable emulsion for spraying.

Suspension Concentrates (SC): A solid active ingredient is dispersed in a liquid (usually water) with the aid of suspending and dispersing agents.

Wettable Powders (WP): The active ingredient is mixed with a fine carrier and wetting and dispersing agents. It is mixed with water to form a suspension before application.

Water-Dispersible Granules (WG): These are granular formulations that readily disintegrate and disperse in water to form a suspension.

The choice of formulation depends on various factors, including the physicochemical properties of the active ingredient, the target crop and pest, and the application equipment. The trifluoromethyl group in this compound can influence its solubility and stability, which are important considerations in formulation development.

Recent advancements in formulation technology, such as the use of nano-formulations, aim to enhance the efficacy and reduce the environmental impact of pesticides. These advanced delivery systems could potentially be applied to novel herbicides and fungicides derived from this compound to improve their performance in the field.

Applications in Materials Science and Advanced Technologies

Utilization in the Development of Fluorescent Dyes and Probes for Biological Imaging and Diagnostics

The inherent photophysical properties of the quinoline (B57606) scaffold have led to its extensive exploration in the development of fluorescent molecules. 4-Chloro-6-(trifluoromethyl)quinoline serves as a key building block in the synthesis of fluorescent dyes and probes designed for biological imaging and diagnostics. chemimpex.com The quinoline ring system is a privileged heterocyclic aromatic structure that can be chemically modified to fine-tune its fluorescence characteristics, such as emission wavelength and quantum yield. crimsonpublishers.com